Linker Length and Hydrogen-Bond Capacity Differentiates Target Compound from Direct Pyrrolidine Analogs
The target compound features a three-carbon n-propyl linker between the benzodioxine carboxamide nitrogen and the 2-oxopyrrolidine nitrogen, yielding a total of 4 hydrogen-bond acceptors (two carboxamide oxygens + γ-lactam carbonyl + dioxine ring oxygens) and 1 hydrogen-bond donor (secondary amide NH), with a topological polar surface area (TPSA) of approximately 67.8 Ų and a calculated logP of approximately 1.4 [1]. In contrast, N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide eliminates the propyl spacer entirely, reducing the H-bond acceptor count to 3 (no γ-lactam carbonyl), reducing conformational flexibility (rotatable bonds: 3 vs. 6 for the target compound), and altering the spatial relationship between the benzodioxine core and the basic amine . This structural divergence predicts distinct binding modes in target pockets where a specific donor-acceptor distance is required, as demonstrated in the 5-HT4 antagonist series where linker length directly correlated with receptor subtype selectivity [2].
| Evidence Dimension | Hydrogen-bond acceptor count / rotatable bond count / linker atom length |
|---|---|
| Target Compound Data | 4 H-bond acceptors; 6 rotatable bonds; 3-atom (n-propyl) linker; TPSA ≈ 67.8 Ų; ClogP ≈ 1.4 |
| Comparator Or Baseline | N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide: 3 H-bond acceptors; 3 rotatable bonds; 0-atom (direct) linker |
| Quantified Difference | Δ 1 H-bond acceptor; Δ 3 rotatable bonds; Δ 3 linker atoms; Δ conformational ensemble |
| Conditions | Calculated physicochemical properties; 2D structural comparison (ChemDraw/BioByte ClogP). Note: No direct head-to-head biological comparison data available for this specific pair. |
Why This Matters
The additional γ-lactam carbonyl and extended spacer create a distinct pharmacophoric vector that cannot be recapitulated by direct pyrrolidine-linked analogs, making the target compound a non-substitutable entry in screening libraries targeting receptors or enzymes with deep, directional binding pockets.
- [1] MMsINC Database. Physicochemical properties for C16H20N2O4: Molecular Weight 304.346 g/mol; logS: -2.08658; SlogP: 1.44077. Accessed via mms.dsfarm.unipd.it. View Source
- [2] US6172062B1. Dihydrobenzodioxine carboxamide and ketone derivatives. Demonstrates that amide side-chain linker length and terminal group identity determine 5-HT4 receptor binding affinity and subtype selectivity within the dihydrobenzodioxine carboxamide series. View Source
